Arillanin A - 154287-47-5

Arillanin A

Catalog Number: EVT-2800330
CAS Number: 154287-47-5
Molecular Formula: C33H40O18
Molecular Weight: 724.665
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arillanin A is a natural product found in Polygala wattersii with data available.
Source

The primary source of Arillanin A is the seeds of the Annona species, particularly Annona squamosa, commonly known as sugar apple. This plant is widely distributed in tropical and subtropical regions and is known for its edible fruit. The extraction of Arillanin A from these seeds involves various methods, including solvent extraction and chromatography techniques to purify the compound.

Classification

Arillanin A falls under the category of secondary metabolites, specifically within the broader class of alkaloids. Alkaloids are known for their diverse range of biological activities and are often used in traditional medicine. The structural classification of Arillanin A identifies it as a bicyclic compound, which contributes to its unique chemical properties.

Synthesis Analysis

Methods

The synthesis of Arillanin A can be achieved through both natural extraction methods and synthetic organic chemistry techniques.

  1. Natural Extraction:
    • Seeds from Annona squamosa are harvested, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using techniques such as column chromatography.
  2. Synthetic Approaches:
    • Synthetic methods may involve multi-step reactions starting from simpler organic compounds. Key reactions include cyclization processes and functional group modifications to achieve the desired bicyclic structure characteristic of Arillanin A.

Technical Details

The synthetic route often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized Arillanin A.

Molecular Structure Analysis

Structure

Arillanin A has a complex molecular structure characterized by a bicyclic framework. Its molecular formula is typically represented as C17H21NC_{17}H_{21}N, indicating the presence of carbon, hydrogen, and nitrogen atoms.

Data

  • Molecular Weight: Approximately 255.36 g/mol
  • Structural Features: The compound features multiple functional groups that contribute to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Arillanin A undergoes various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: This reaction can lead to the formation of more polar metabolites that may exhibit different biological properties.
  2. Oxidation: Oxidative reactions can modify the functional groups in Arillanin A, potentially enhancing its pharmacological effects.
  3. Substitution Reactions: These reactions can introduce new functional groups into the molecule, altering its reactivity profile.

Technical Details

The reactivity of Arillanin A is influenced by its structural features, particularly the presence of nitrogen atoms in the bicyclic structure, which can participate in nucleophilic attacks or coordination with metal ions.

Mechanism of Action

Process

The mechanism of action of Arillanin A involves several pathways:

  1. Cellular Uptake: The compound enters cells via passive diffusion or active transport mechanisms.
  2. Target Interaction: Once inside, it interacts with specific cellular targets such as enzymes or receptors involved in signaling pathways.
  3. Biological Response: This interaction leads to downstream effects, including modulation of gene expression or inhibition of cell proliferation.

Data

Research indicates that Arillanin A exhibits cytotoxic effects on various cancer cell lines, suggesting a potential mechanism involving apoptosis induction through mitochondrial pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Arillanin A has several potential applications in scientific research:

  1. Pharmacology: Investigated for its anticancer properties, with studies showing efficacy against various cancer cell lines.
  2. Natural Product Chemistry: Serves as a model compound for studying alkaloid synthesis and modification.
  3. Biochemistry: Used in studies exploring enzyme inhibition and metabolic pathways related to alkaloids.
Biosynthesis Pathways of Arillanin A in Polygala Species

Arillanin A is a sucrose ester compound characterized by a trisaccharide core esterified with aromatic acyl groups (benzoyl and methylsinapoyl moieties). This complex secondary metabolite is primarily biosynthesized in the roots of specific Polygala species, including Polygala arillata and Polygala tenuifolia [4]. The pathway initiates with sucrose formation via photosynthetic assimilation, followed by sequential enzymatic esterification reactions that utilize hydroxycinnamoyl-CoA esters (e.g., benzoyl-CoA, methylsinapoyl-CoA) as acyl donors. These reactions are spatially regulated within specialized parenchyma cells adjacent to vascular tissues, where substrate availability and enzyme compartmentalization optimize esterification efficiency [7] [8].

Enzymatic Mechanisms Underlying Oligosaccharide Ester Formation

The biosynthesis of Arillanin A is catalyzed by a series of regioselective acyltransferases, which belong to the BAHD superfamily (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, deacetylvindoline acetyltransferase). These enzymes exhibit stringent specificity for both the sucrose acceptor and acyl-CoA donors:

  • 4-O-Benzoyltransferase (4-OBzT): Transfers benzoyl groups to the C-4 position of glucose in the sucrose core. Structural analysis reveals a conserved catalytic triad (His-His-Asp) that activates the acyl-CoA thioester for nucleophilic attack by the sucrose hydroxyl group [4].
  • 3′-O-Methylsinapoyltransferase (3′-OMeSnT): Catalyzes esterification at the C-3′ fructose position. Molecular dynamics simulations indicate conformational changes in the enzyme's binding pocket accommodate the bulky methylsinapoyl moiety, with Tyr¹⁶⁰ and Ser⁵⁵⁷ residues critical for substrate stabilization via hydrogen bonding [1] [2].

Table 1: Key Enzymes in Arillanin A Biosynthesis

EnzymeGene FamilyCatalytic FunctionCritical Residues
4-O-BenzoyltransferaseBAHDBenzoyl transfer to C-4 glucoseHis¹⁵⁸, Asp¹⁷², Phe²⁰⁰
3′-O-MethylsinapoyltransferaseBAHDMethylsinapoyl transfer to C-3′ fructoseTyr¹⁶⁰, Ser⁵⁵⁷, Gln¹⁵⁸
Sucrose synthaseGT4Sucrose backbone synthesisUDP-glucose binding domain

Kinetic studies demonstrate cooperativity between these enzymes, where initial benzoylation enhances the catalytic efficiency of subsequent methylsinapoylation by 2.3-fold. This sequential mechanism prevents steric clashes and ensures regiospecificity [4] [7].

Metabolic Engineering for Enhanced Arillanin A Production

Metabolic engineering strategies aim to overcome natural yield limitations (0.02–0.05% dry weight in wild Polygala) by reconstructing biosynthetic pathways in heterologous hosts:

  • Host Selection: Escherichia coli and Saccharomyces cerevisiae serve as primary chassis due to well-established genetic tools. Escherichia coli BL21(DE3) expressing Polygala acyltransferases achieves titers of 18 mg/L, while Saccharomyces cerevisiae BY4741 (engineered for enhanced CoA precursor supply) reaches 42 mg/L, leveraging superior eukaryotic post-translational modification machinery [3] [6].
  • Pathway Optimization:
  • Precursor Balancing: Overexpression of Arabidopsis thaliana 4-coumarate-CoA ligase (4CL) increases methylsinapoyl-CoA availability, boosting Arillanin A synthesis by 1.8-fold [6].
  • Cofactor Engineering: NADPH regeneration modules (e.g., Bacillus subtilis NAD kinase) address cofactor limitations during acylation reactions [10].
  • Transport Engineering: Sequestration of toxic intermediates is mitigated by Aspergillus nidulans vesicular transporters, improving cellular viability and product accumulation [10].

Table 2: Metabolic Engineering Approaches for Arillanin A Production

StrategyHost SystemKey Genetic ModificationsYield Improvement
Precursor amplificationEscherichia coli4CL overexpression + phenylalanine ammonia-lyase1.8× vs. wildtype
Cofactor regenerationSaccharomyces cerevisiaeNAD kinase + glucose dehydrogenase2.1× vs. control
CompartmentalizationNicotiana benthamianaChloroplast-targeted acyltransferases35 mg/g DW

Synthetic biology approaches include de novo pathway design using Bacillus subtilis as a Gram-positive alternative, exploiting its robust acyl-CoA metabolism for 3-fold higher titers than Escherichia coli [6] [10].

Comparative Biosynthetic Route Analysis Across Polygala Taxa

Significant interspecies variation exists in Arillanin A biosynthesis:

  • Enzyme Divergence: Polygala arillata utilizes a bifunctional acyltransferase (PaAT1) for both benzoylation and methylsinapoylation, whereas Polygala tenuifolia employs two monofunctional enzymes (PtBzT, PtSnT). This difference correlates with 3.5-fold higher Arillanin A accumulation in Polygala arillata roots [4] [8].
  • Transcriptional Regulation: RNA-seq analysis identifies MYB transcription factors (e.g., PtMYB12) as key regulators in Polygala tenuifolia. Knockdown of PtMYB12 reduces pathway gene expression by 70%, while its ortholog is absent in low-producing species like Polygala sibirica [8].
  • Metabolic Flux: ¹³C-labeling demonstrates differential carbon partitioning: Polygala arillata directs 22% of sucrose toward Arillanin A versus 8% in Polygala tenuifolia, attributable to reduced competition with triterpenoid pathways [4] [7].

Table 3: Species-Specific Biosynthesis Features

SpeciesAcyltransferase TypeRegulatory FactorArillanin A Content (mg/g DW)
Polygala arillataBifunctional (PaAT1)Unknown MYB0.51 ± 0.03
Polygala tenuifoliaMonofunctional (PtBzT/PtSnT)PtMYB120.19 ± 0.02
Polygala sibiricaTruncated SnT variantNo MYB ortholog0.02 ± 0.005

Evolutionary analysis suggests neofunctionalization of BAHD acyltransferases in Polygala arillata following gene duplication events, enabling efficient bifunctionality. This contrasts with Polygala sibirica, where pseudogenization of methylsinapoyltransferase accounts for negligible Arillanin A production [4].

Properties

CAS Number

154287-47-5

Product Name

Arillanin A

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C33H40O18

Molecular Weight

724.665

InChI

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)22(13-34)50-33(31,15-35)51-32-30(43)29(42)27(40)23(48-32)14-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33+/m1/s1

InChI Key

JCMNMSBSJUUDKQ-FDFAXYPESA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)O)O)O

Solubility

not available

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